5-Chloro-2-hydroxy-3-nitrobenzoic acid
Overview
Description
5-Chloro-2-hydroxy-3-nitrobenzoic acid is an organic compound that belongs to the class of nitrobenzoic acids It is characterized by the presence of a chloro group, a hydroxyl group, and a nitro group attached to a benzene ring
Mechanism of Action
Target of Action
Similar compounds like 2-chloro-5-nitrobenzoic acid have been known to interact with aliphatic and aromatic amines .
Mode of Action
For instance, 2-Chloro-5-nitrobenzoic acid undergoes a microwave-assisted, regioselective amination reaction with aliphatic and aromatic amines to yield N-substituted 5-nitroanthranilic acid derivatives .
Biochemical Pathways
Nitrobenzoic acids are known to participate in various reactions, including free radical bromination, nucleophilic substitution, and oxidation .
Pharmacokinetics
The polar character of the nitro group in similar compounds results in lower volatility and influences their bioavailability .
Result of Action
Similar compounds like 2-chloro-5-nitrobenzoic acid have been known to form a red luminescent one-dimensional coordination polymer with eu (iii) .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 5-Chloro-2-hydroxy-3-nitrobenzoic acid are not fully understood yet. It is known that the nitro group, like the carboxylate anion, is a hybrid of two equivalent resonance structures . This structure has a full positive charge on nitrogen and a half-negative charge on each oxygen .
Molecular Mechanism
The molecular mechanism of action of this compound is not well understood. It is known that nitro compounds can be prepared in a number of ways, including the direct substitution of hydrocarbons with nitric acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-hydroxy-3-nitrobenzoic acid typically involves the nitration of 5-chlorosalicylic acid. The reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective nitration of the aromatic ring.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, concentration of reagents, and reaction time. The use of continuous flow reactors and advanced purification techniques can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-hydroxy-3-nitrobenzoic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines, under appropriate conditions.
Common Reagents and Conditions
Reduction: Common reagents include Pd/C and hydrogen gas, typically under mild conditions.
Substitution: Reagents such as aliphatic and aromatic amines can be used in the presence of a base to facilitate the substitution reaction.
Major Products Formed
Reduction: The major product is 5-chloro-2-hydroxy-3-aminobenzoic acid.
Substitution: The products vary depending on the nucleophile used, resulting in various substituted benzoic acid derivatives.
Scientific Research Applications
5-Chloro-2-hydroxy-3-nitrobenzoic acid has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-5-nitrobenzoic acid
- 3-Chloro-2-nitrobenzoic acid
- 4-Chloro-2-nitrobenzoic acid
Uniqueness
5-Chloro-2-hydroxy-3-nitrobenzoic acid is unique due to the presence of both a hydroxyl and a nitro group on the benzene ring, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
5-chloro-2-hydroxy-3-nitrobenzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClNO5/c8-3-1-4(7(11)12)6(10)5(2-3)9(13)14/h1-2,10H,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIYGNKVPVGTIHB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)O)O)[N+](=O)[O-])Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClNO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.56 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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